

A Technical Guide to the Spectroscopic Analysis of Disperse Yellow 54

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Compound of Interest

Compound Name: Disperse yellow 54

Cat. No.: B010061

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Introduction: **Disperse Yellow 54** (C.I. 47020) is a quinoline-based disperse dye known for its application in dyeing synthetic fibers such as polyester.[1][2] A thorough understanding of its spectroscopic profile is essential for quality control, analytical identification, and research into its properties and interactions. This guide provides a summary of the available Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **Disperse Yellow 54**, alongside detailed experimental protocols for data acquisition.

Chemical Identity and Properties

Disperse Yellow 54 is chemically known as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione.[3][4] Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₁ NO ₃	[1][2]
Molecular Weight	289.28 g/mol	[1][2]
CAS Number	7576-65-0, 12223-85-7	[1][2][3][5]
Appearance	Orange to brown powder	[3]
Melting Point	265 °C	[3][6]

Spectroscopic Data

The following sections present the available spectroscopic data for **Disperse Yellow 54**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the dye molecule. The absorption maximum (λ_{max}) is sensitive to the solvent and pH of the medium.

Wavelength (λ_{max})	Conditions	Observation	Reference
376 nm	5×10^{-5} M solution in water (pH 11)	Major absorption peak	
373 nm	5×10^{-5} M solution in water (pH 11.3)	Hypsochromic (blue) shift with increased pH	

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data corresponds to the enol tautomer of the dye.

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode	Reference
1656 cm^{-1}	C=O (Carbonyl)	Stretching	
1547 cm^{-1}	C=C (Aromatic)	Stretching	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ^1H and ^{13}C NMR data for **Disperse Yellow 54** are not readily available in the cited literature. However, based on its chemical structure, the expected chemical shifts can be predicted.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Proton Environment	Multiplicity (Predicted)
~9.0 - 10.0	-OH (Phenolic)	Singlet (broad)
~7.0 - 8.5	Aromatic protons (quinoline and indene rings)	Multiplets
~4.5 - 5.0	Methine proton (-CH-)	Singlet

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Carbon Environment
~180 - 200	C=O (Indene carbonyls)
~110 - 160	Aromatic and vinylic carbons
~50 - 60	Methine carbon (-CH-)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **Disperse Yellow 54** is prepared by dissolving an accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or dimethylformamide) to a known concentration (e.g., 1×10^{-3} M).
- **Dilution:** A working solution (e.g., 5×10^{-5} M) is prepared by diluting the stock solution with the desired solvent or buffer system (e.g., aqueous buffer of a specific pH).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Blanking:** A cuvette containing the pure solvent or buffer is used to zero the instrument (set absorbance to 0).

- **Data Acquisition:** The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Approximately 1-2 mg of dry **Disperse Yellow 54** powder is combined with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.^[7]
- **Grinding:** The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.^[7]
- **Pellet Formation:** The powder is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.^[7]
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first.
- **Analysis:** The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

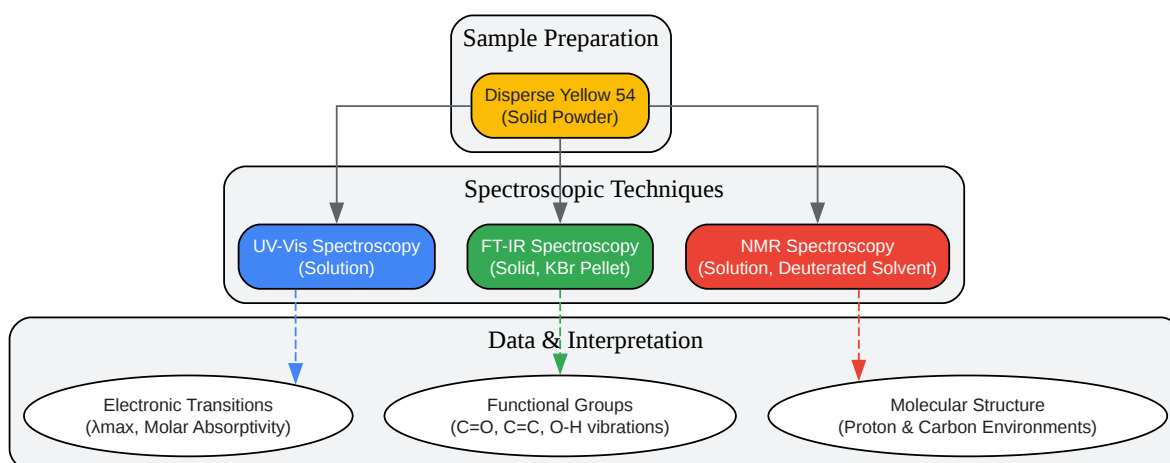
NMR Spectroscopy Protocol

- **Sample Preparation:** 5-25 mg of **Disperse Yellow 54** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.^{[8][9]} The choice of solvent depends on the solubility of the dye.
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.^{[8][9]}
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Tuning and Locking:** The instrument is tuned to the appropriate nucleus (^1H or ^{13}C), and the field frequency is locked onto the deuterium signal of the solvent.
- **Data Acquisition:** Standard pulse sequences are used to acquire the ^1H and ^{13}C spectra. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum. A small amount

of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of **Disperse Yellow 54** can be visualized as follows.



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Caption: Workflow for the Spectroscopic Analysis of **Disperse Yellow 54**.

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